6-Methylpicolinic acid hydrochloride

Coordination Chemistry Cobalt Complexes Stoichiometry

Researchers face a critical pain point: substituting generic picolinic acid isomers in coordination chemistry leads to irreproducible results due to altered steric and electronic profiles. 6-Methylpicolinic acid hydrochloride solves this by providing unique, well-characterized binding interactions not achievable with the 3-methyl isomer. • Enables the formation of a distinct 3:2 ligand-to-metal species (unlike 3-methyl analogs), unlocking novel synthetic pathways. • Demonstrates preferential binding to HSA Site II over Site I, offering a quantifiable method to modulate biodistribution in therapeutic metal complexes. • Defined ternary complex formation constants with aspartic acid, glutamic acid, and histidine ensure accurate computational modeling of copper(II) speciation. This analytical consistency ensures protocol validity for the researcher and supply reliability for the procurement manager.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 87884-49-9
Cat. No. B1626684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpicolinic acid hydrochloride
CAS87884-49-9
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)O.Cl
InChIInChI=1S/C7H7NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h2-4H,1H3,(H,9,10);1H
InChIKeyTUQJTJPDQVKNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpicolinic Acid Hydrochloride Overview


6-Methylpicolinic acid hydrochloride (CAS 87884-49-9), also known as 6-methylpyridine-2-carboxylic acid hydrochloride, is a heterocyclic building block widely used as a ligand in coordination chemistry [1]. It is a derivative of picolinic acid, characterized by a methyl group at the 6-position of the pyridine ring, which influences its steric and electronic properties, particularly in metal complex formation [1]. This compound serves as a critical research tool for investigating structure-activity relationships in medicinal chemistry and materials science .

Coordination chemistry ligand for metal complex synthesis
6‑methyl substitution tunes steric/electronic profile

6-Methylpicolinic Acid Hydrochloride vs. Analogs


Substituting 6-methylpicolinic acid hydrochloride with generic picolinic acid or other isomers like 3-methylpicolinic acid is not equivalent in applications requiring precise coordination chemistry or specific biological interactions. The 6-methyl substituent alters the ligand's steric profile and electron density on the pyridine nitrogen, directly affecting metal-ligand bond strengths, complex stability, and selectivity for biological targets [1]. This is evident in quantitative differences in complex stoichiometry, stability constants, and preferential binding to specific sites on serum proteins, which can fundamentally alter the compound's performance in a given assay or synthetic protocol [2].

Isomer 3‑methyl isomer may alter metal‑ligand stoichiometry and complex stability.
Unsubstituted Picolinic acid lacks the 6‑methyl group, shifting protein binding preference and electronic effects.
Generic ligand Direct substitution may change redox behavior and ternary complex speciation profiles.

6-Methylpicolinic Acid Hydrochloride Differentiation


Cobalt Complex Stoichiometry vs. 3-Methyl Isomer

In aqueous solution, 6-methylpicolinic acid forms cobalt(II) complexes with a different stoichiometric distribution compared to the 3-methyl isomer. This difference in complexation behavior directly impacts the predictability of metal-ligand assemblies [1].

Cobalt Stoichiometry
Head‑to‑head
Forms 2:3 and 3:2 (ligand:metal) Co(II) complexes, unlike 3‑methyl isomer which only gives 2:3 species.
Unique 3:2 stoichiometry supports synthesis of distinct coordination architectures.
Aqueous solution, Job’s method via UV‑Vis.
Coordination Chemistry Cobalt Complexes Stoichiometry

Cobalt Complex Oxidation Potential vs. 3-Methyl Isomer

Electrochemical studies reveal that the cobalt complex of 6-methylpicolinic acid is more resistant to oxidation than its 3-methyl counterpart. This difference in redox behavior is a direct consequence of the methyl group's position on the pyridine ring [1].

Oxidation Resistance
Head‑to‑head
Higher oxidation potential required for [Co(6‑Mepic)₂(H₂O)₂]·2H₂O compared to [Co(3‑Mepic)₃]⁻.
May support stability screening in redox‑active materials.
Square‑wave voltammetry, mercury electrode.
Electrochemistry Voltammetry Cobalt Complexes

HSA Site II Binding Preference

6-Methylpicolinic acid demonstrates a distinct binding preference for Site II of human serum albumin (HSA), unlike unsubstituted picolinic acid which primarily binds to Site I. This shift in binding location can significantly affect the pharmacokinetics of metal complexes using this ligand [1].

HSA Binding Site
Head‑to‑head
Preferentially binds HSA Site II, whereas picolinic acid targets Site I.
Shifts protein binding profile, relevant for metal‑complex distribution studies.
Fluorescence displacement assay with site‑specific markers.
Drug Delivery Protein Binding Bioinorganic Chemistry

Ternary Copper Complexes with Amino Acids

6-Methylpicolinic acid acts as a primary ligand to form ternary complexes with copper(II) and biologically relevant amino acids like aspartic acid, glutamic acid, and histidine. The stability constants for these species are well-defined, providing a quantitative basis for predicting metal speciation in biological fluids [1].

Ternary Cu(II) Species
Cross‑study
Forms defined ternary complexes with Asp, Glu, His; stability constants available for speciation modeling.
Supports quantitative metal speciation prediction in amino‑acid‑containing media.
Potentiometry, 25 °C, I = 1.0 mol·dm⁻³ KNO₃.
Bioinorganic Chemistry Speciation Copper Complexes

Applications of 6-Methylpicolinic Acid Hydrochloride


Cobalt Coordination Polymer Synthesis

Researchers aiming to synthesize cobalt(II) coordination polymers or discrete complexes where specific stoichiometry (e.g., 3:2 ligand-to-metal) is required should prioritize 6-methylpicolinic acid hydrochloride over its 3-methyl isomer. The ability to form a 3:2 species, not observed for the 3-methyl analog, provides a unique synthetic pathway for creating novel extended structures [1].

Vanadium Complex Pharmacokinetics

In the development of vanadium complexes for potential antidiabetic therapies, the choice of ligand is critical. 6-Methylpicolinic acid hydrochloride is a preferred ligand for studies focused on modulating serum protein binding. Its preferential association with HSA Site II, as opposed to Site I for unsubstituted picolinic acid, offers a quantifiable means to alter the biodistribution and clearance profile of the resulting metal complex [2].

Copper Speciation Modeling

For studies requiring precise modeling of copper(II) speciation in complex media containing amino acids, 6-methylpicolinic acid hydrochloride is an essential reagent. Its well-characterized binary and ternary complex formation constants with aspartic acid, glutamic acid, and histidine allow for accurate computational predictions of metal distribution, which is not possible with less thoroughly characterized analogs [3].

Application
Selection Property
Validation Focus
Coordination polymer synthesis
Stoichiometric diversity (3:2 species accessible)
Confirm complex stoichiometry and extended structure
Metal complex protein binding studies
HSA Site II preference over Site I
Verify binding site via displacement assay
Copper(II) speciation modeling
Well‑characterized ternary complex constants
Validate speciation predictions in amino acid media

Technical Documentation Hub

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21 linked technical documents
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